molecular formula C11H6ClN3O B1415039 5-Chloro-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile CAS No. 1092352-59-4

5-Chloro-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B1415039
CAS No.: 1092352-59-4
M. Wt: 231.64 g/mol
InChI Key: HIYILHLBOOUEFD-UHFFFAOYSA-N
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Description

5-Chloro-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that features a pyridine ring fused with a pyridinecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile typically involves the reaction of 2-chloronicotinic acid with 2-aminopyridine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-pyridinecarbonitrile
  • 6-Chloro-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
  • 5-Bromo-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile

Uniqueness

5-Chloro-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile is unique due to its specific substitution pattern and the presence of both chloro and pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-2-oxo-6-pyridin-2-yl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O/c12-8-5-7(6-13)11(16)15-10(8)9-3-1-2-4-14-9/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYILHLBOOUEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=C(C(=O)N2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301193039
Record name 3-Chloro-1,6-dihydro-6-oxo[2,2′-bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301193039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092352-59-4
Record name 3-Chloro-1,6-dihydro-6-oxo[2,2′-bipyridine]-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092352-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1,6-dihydro-6-oxo[2,2′-bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301193039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile
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5-Chloro-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile
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5-Chloro-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 4
5-Chloro-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 5
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Reactant of Route 6
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5-Chloro-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile

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